1-Spiro[2.3]hexan-2-ylethanone
Description
Properties
IUPAC Name |
1-spiro[2.3]hexan-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNGBHWOSTCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Spiro[2.3]hexan-2-ylethanone typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Spiro[2.3]hexan-2-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Synthetic Routes
- Visible-Light-Induced Cycloaddition : This method employs polypyridyl iridium (III) catalysts to facilitate the formation of spirocyclic frameworks under mild conditions.
- Chemical Transformations : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of various derivatives with tailored functionalities.
Organic Chemistry
1-Spiro[2.3]hexan-2-ylethanone serves as a key intermediate in synthesizing more complex spirocyclic compounds. Its ability to participate in various chemical reactions makes it a versatile tool for chemists looking to create novel structures.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | 3-Hydroxy-1-spiro[2.3]hexan-2-one |
| Reduction | Forms alcohols or alkanes | 1-Spiro[2.3]hexan-2-ol |
| Substitution | Chlorine atom can be replaced | 1-Amino-spiro[2.3]hexan-2-ylethanone |
Biological Studies
The compound's unique structure allows it to be a candidate for studying enzyme interactions and biological pathways. Research indicates that spirocyclic compounds can influence biological processes due to their ability to mimic natural substrates or inhibitors.
Case Study: Enzyme Inhibition
In studies involving enzyme kinetics, derivatives of spirocyclic compounds have shown potential as enzyme inhibitors, impacting metabolic pathways significantly. For instance, modifications of this compound have been explored for their inhibitory effects on specific enzymes involved in disease pathways.
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of materials with specific mechanical or chemical properties. Its spirocyclic nature contributes to the stability and performance of polymers and other materials.
Mechanism of Action
The mechanism by which 1-Spiro[2.3]hexan-2-ylethanone exerts its effects involves its highly strained spirocyclic structure, which makes it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size and Molecular Complexity
(a) 1-{Spiro[2.2]pentan-1-yl}ethan-1-one (CAS 249563-62-0)
- Molecular formula : C₇H₁₀O
- Spiro system : Smaller spiro[2.2]pentane core.
- Key differences : Reduced molecular weight (110.16 g/mol vs. 124.18 g/mol for the target compound) and ring strain due to the smaller cyclopropane-cyclopentane junction. This compound is a liquid at room temperature and requires storage at 4°C ().
(b) Ethanone,1-spiro[2.5]octyl- (CAS 29088-52-6)
- Molecular formula : C₁₀H₁₆O
- Spiro system : Larger spiro[2.5]octane core.
- Key differences : Increased hydrophobicity and molecular weight (152.23 g/mol) due to the expanded cyclohexane ring. Such structural variations may enhance lipid solubility, making it suitable for drug delivery applications .
(c) Spiro[2.3]hexan-4-one (CAS 20571-15-7)
- Molecular formula : C₆H₈O
- Spiro system: Similar spiro[2.3]hexane backbone but lacks the ethanone substituent.
- Key differences : Simpler structure (96.13 g/mol) with a ketone group directly on the spiro carbon. This compound is often used as a synthetic intermediate for more complex spiro derivatives .
Functional Group Modifications
(a) 2-(Spiro[2.3]hexan-4-yl)acetic acid (CAS 2091582-03-3)
- Molecular formula : C₈H₁₂O₂
- Functional group : Acetic acid moiety replaces the ketone.
- This derivative is utilized in chemical synthesis as a chiral building block .
(b) 1'-Acetylspiro(cyclopentane-1,3'-indoline)
Physical and Chemical Properties
Biological Activity
Overview
1-Spiro[2.3]hexan-2-ylethanone is a unique organic compound characterized by its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring. This configuration creates a highly strained and reactive compound, making it a subject of interest in various fields such as medicinal chemistry, materials science, and biological research.
The synthesis of this compound typically involves cycloaddition reactions, particularly visible-light-induced intramolecular [2 + 2] cycloadditions using methylenecyclopropanes in the presence of catalysts like polypyridyl iridium(III) . The compound can undergo various chemical transformations, including:
- Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.
- Reduction : Reactions with lithium aluminum hydride or sodium borohydride yield alcohols.
- Substitution : Nucleophilic substitution at the spirocyclic carbon can occur with reagents like sodium methoxide .
Biological Activity
The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets.
The highly strained structure of this compound contributes to its reactivity, enabling it to act as a probe in enzyme mechanisms and protein-ligand interactions. The specific molecular targets and pathways depend on the application, such as enzyme inhibition or receptor interaction in medicinal chemistry .
Therapeutic Potential
Research indicates that spirocyclic compounds, including this compound, may exhibit potential therapeutic properties:
- Antiviral Activity : Investigations into similar compounds have shown promising results against viral infections.
- Antibacterial Properties : The compound's structure may contribute to its effectiveness against bacterial pathogens.
- Anticancer Effects : Preliminary studies suggest that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other spirocyclic compounds:
Case Studies and Research Findings
Several studies have highlighted the biological activity of related spirocyclic compounds:
- Inhibition Studies : Research on similar compounds has demonstrated significant inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism. Compounds showed over 50% inhibition at concentrations around 10 µM .
- Antiproliferative Activity : Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Enzyme Interaction : Studies have shown that compounds with similar structures can effectively inhibit nuclear export proteins (XPO1), which are often overexpressed in cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
